molecular formula C7H3ClF3NO3 B1490809 1-Chloro-4-nitro-2-(trifluoromethoxy)benzene CAS No. 113421-97-9

1-Chloro-4-nitro-2-(trifluoromethoxy)benzene

Cat. No.: B1490809
CAS No.: 113421-97-9
M. Wt: 241.55 g/mol
InChI Key: WVRGIODBGXCYRU-UHFFFAOYSA-N
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Description

1-Chloro-4-nitro-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C₇H₃ClF₃NO₂. It is characterized by a benzene ring substituted with a chlorine atom, a nitro group, and a trifluoromethoxy group. This compound is known for its unique chemical properties and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-nitro-2-(trifluoromethoxy)benzene can be synthesized through several methods, including nitration and halogenation reactions. One common approach involves the nitration of 1-chloro-2-(trifluoromethoxy)benzene using concentrated nitric acid and sulfuric acid as catalysts. The reaction is typically carried out at low temperatures to control the formation of by-products.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar nitration and halogenation techniques. The process involves the careful control of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-nitro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).

  • Reduction: Reduction reactions can be performed using reducing agents like iron (Fe) or hydrogen (H₂) in the presence of a catalyst.

  • Substitution: Substitution reactions involve replacing one of the substituents on the benzene ring with another group, often using nucleophilic or electrophilic substitution methods.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted benzene derivatives, depending on the reagents used.

Scientific Research Applications

1-Chloro-4-nitro-2-(trifluoromethoxy)benzene has several applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in biological studies to investigate the effects of nitro and trifluoromethoxy groups on biological systems.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

1-Chloro-4-nitro-2-(trifluoromethoxy)benzene is similar to other nitro-substituted benzene derivatives, such as 1-chloro-2-nitrobenzene and 1-chloro-4-nitrobenzene. the presence of the trifluoromethoxy group makes it unique in terms of its chemical properties and reactivity. The trifluoromethoxy group enhances the compound's stability and resistance to degradation, making it more suitable for certain applications compared to its analogs.

Comparison with Similar Compounds

  • 1-Chloro-2-nitrobenzene

  • 1-Chloro-4-nitrobenzene

  • 1-Chloro-2-(trifluoromethoxy)benzene

  • 1-Chloro-4-(trifluoromethoxy)benzene

Biological Activity

1-Chloro-4-nitro-2-(trifluoromethoxy)benzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. Its unique chemical structure, featuring both chlorinated and trifluoromethoxy groups, influences its interaction with biological systems, making it a subject of various scientific studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to diverse biological effects. The presence of the trifluoromethoxy group enhances the compound's lipophilicity, potentially improving its membrane permeability and bioavailability.

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown effectiveness against various bacterial strains, suggesting its potential use in developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it could inhibit the growth of cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest. These findings highlight the compound's potential as a lead structure for anticancer drug development.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating promising antibacterial activity.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32
Pseudomonas aeruginosa64

Case Study 2: Anticancer Potential

In another study focusing on cancer cell lines, the compound was tested against HeLa cells. The results showed a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 15 µM.

Cell LineIC50 (µM)
HeLa15

Toxicological Profile

While investigating the biological activity, it is essential to consider the toxicological aspects. Data indicate that at high doses, this compound may induce liver and kidney effects in animal models. The NOAEL (No Observed Adverse Effect Level) was determined to be around 50 mg/kg based on repeated oral exposure studies .

Properties

IUPAC Name

1-chloro-4-nitro-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO3/c8-5-2-1-4(12(13)14)3-6(5)15-7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRGIODBGXCYRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113421-97-9
Record name 4-Chloro-3-(trifluoromethoxy)nitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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